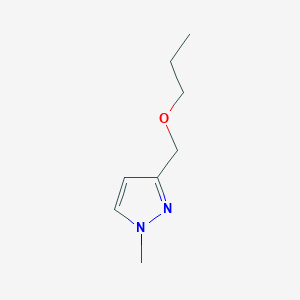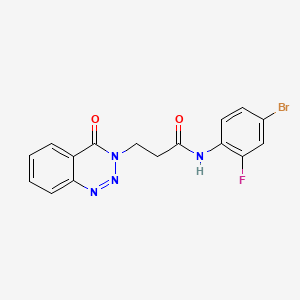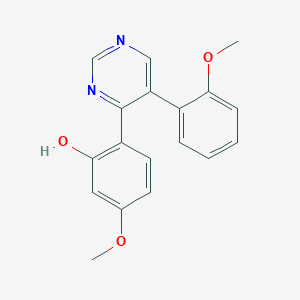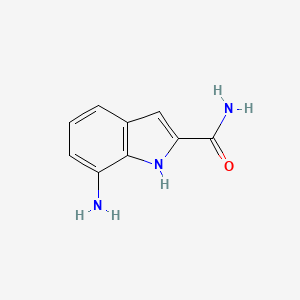
1-methyl-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole is not well understood. However, studies have suggested that it may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-methyl-3-(propoxymethyl)-1H-pyrazole. However, studies have suggested that it may have potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments is its ability to act as a ligand for the synthesis of MOFs. MOFs have a wide range of applications, and the use of 1-methyl-3-(propoxymethyl)-1H-pyrazole as a ligand can lead to the development of new materials with unique properties. However, the limitations of using 1-methyl-3-(propoxymethyl)-1H-pyrazole in lab experiments include its limited solubility in some solvents and its potential toxicity.
Orientations Futures
There are several future directions for research on 1-methyl-3-(propoxymethyl)-1H-pyrazole. One area of research is the development of new MOFs using 1-methyl-3-(propoxymethyl)-1H-pyrazole as a ligand. Another area of research is the investigation of its potential applications in the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 1-methyl-3-(propoxymethyl)-1H-pyrazole.
Méthodes De Synthèse
1-methyl-3-(propoxymethyl)-1H-pyrazole can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methyl-1H-pyrazole-3-carboxaldehyde with propylene oxide in the presence of a catalyst. The reaction results in the formation of 1-methyl-3-(propoxymethyl)-1H-pyrazole.
Applications De Recherche Scientifique
1-methyl-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a ligand in metal-organic frameworks (MOFs). MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. 1-methyl-3-(propoxymethyl)-1H-pyrazole has been found to be an effective ligand for the synthesis of MOFs due to its ability to coordinate with metal ions.
Propriétés
IUPAC Name |
1-methyl-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-3-6-11-7-8-4-5-10(2)9-8/h4-5H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDFGDCHOHYADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-Fluorocyclopentyl)amino]methyl}benzonitrile](/img/structure/B2907386.png)
![N-[6-(2-cyanophenoxy)pyridin-3-yl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2907388.png)
![methyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2907390.png)



![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2907396.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2907400.png)

![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2907403.png)
![2-[2-(4-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2907404.png)
![6-cinnamyl-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2907406.png)